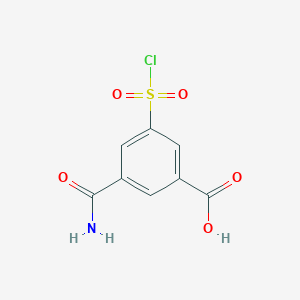
3-Carbamoyl-5-(chlorosulfonyl)benzoic acid
Vue d'ensemble
Description
3-Carbamoyl-5-(chlorosulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H6ClNO5S and its molecular weight is 263.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It is known that sulfonyl halides, such as 3-carbamoyl-5-(chlorosulfonyl)benzoic acid, are often used in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists .
Mode of Action
It is known that sulfonyl halides can participate in various chemical reactions, including substitutions and additions, due to the good leaving group ability of the sulfonyl group .
Biochemical Pathways
If it acts as a pparδ agonist, it could potentially influence lipid metabolism, inflammation, and energy homeostasis .
Result of Action
If it acts as a pparδ agonist, it could potentially influence gene expression related to lipid metabolism, inflammation, and energy homeostasis .
Activité Biologique
3-Carbamoyl-5-(chlorosulfonyl)benzoic acid, with the CAS number 1099186-87-4, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a chlorosulfonyl group, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The structural formula of this compound can be depicted as follows:
This compound contains:
- A carbamoyl group (-C(=O)NH2)
- A chlorosulfonyl group (-SO2Cl)
- A benzoic acid backbone
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The chlorosulfonyl moiety may interact with nucleophilic sites in enzymes, potentially inhibiting their function.
- Modulation of Signaling Pathways : It may influence various signaling pathways, particularly those related to inflammation and cell proliferation.
Cytotoxicity and Antiproliferative Effects
In vitro studies on related compounds suggest potential cytotoxic effects against cancer cell lines. For instance, benzoic acid derivatives have been reported to induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression .
Anti-inflammatory Properties
Compounds containing sulfonyl groups are often evaluated for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Research Findings
Recent studies have explored the structure-activity relationships (SAR) of benzoic acid derivatives, providing insights into how modifications can enhance biological activity. For example, the introduction of halogens or sulfonyl groups has been shown to increase potency against specific targets .
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial properties of similar compounds found that modifications in the sulfonyl group significantly affected activity against Staphylococcus aureus and Escherichia coli.
- Cytotoxicity Assessment : In a comparative analysis involving various benzoic acid derivatives, compounds with chlorosulfonyl modifications demonstrated enhanced cytotoxicity against Hep-G2 liver cancer cells, suggesting that this compound may possess similar properties .
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
3-carbamoyl-5-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUSMLVZXXQCTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















